6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine. This compound is characterized by the presence of an amino group (-NH2) and a chlorophenyl group attached to the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amination: The amino group can be introduced through nitration followed by reduction. Nitration of the quinoline core is achieved using nitric acid, followed by reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl).
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinolines.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chlorophenyl group can participate in electrophilic reactions. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
6-Aminoquinoline: Similar structure but lacks the chlorophenyl group.
4-Chloroquinoline: Similar structure but lacks the amino group.
Quinoline derivatives: Various other derivatives with different substituents on the quinoline ring.
Uniqueness: 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the amino and chlorophenyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-amino-1-[(4-chlorophenyl)methyl]-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-4-1-11(2-5-13)10-19-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-2,4-7,9H,3,8,10,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKHDMMGVXPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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